molecular formula C13H9ClFNO2 B6374807 MFCD18313989 CAS No. 1261947-22-1

MFCD18313989

Cat. No.: B6374807
CAS No.: 1261947-22-1
M. Wt: 265.67 g/mol
InChI Key: OFOMQFDEOJAWEK-UHFFFAOYSA-N
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Description

MFCD18313989 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Scientific Research Applications

MFCD18313989 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology, it is employed in the synthesis of compounds with potential therapeutic effects. The compound’s stability and reactivity make it valuable in industrial applications, particularly in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18313989 involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, such as water radical cations, which facilitate various chemical transformations. These intermediates play a crucial role in the oxidation and reduction reactions, leading to the formation of significant products .

Comparison with Similar Compounds

MFCD18313989 can be compared with other similar compounds based on its chemical structure and reactivity. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. The uniqueness of this compound lies in its stability and reactivity, which make it suitable for various scientific and industrial applications. The compound’s ability to undergo ambient catalyst-free oxidation reactions sets it apart from other similar compounds .

Conclusion

This compound is a compound with unique properties and a wide range of applications in scientific research and industry. Its stability, reactivity, and ability to undergo various chemical reactions make it a valuable subject of study. The compound’s preparation methods, mechanism of action, and comparison with similar compounds highlight its significance in the field of chemistry and beyond.

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOMQFDEOJAWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684490
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-22-1
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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